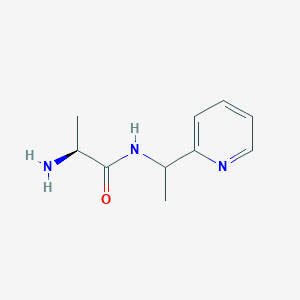
(S)-2-Amino-N-(1-pyridin-2-yl-ethyl)-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-2-Amino-N-(1-pyridin-2-yl-ethyl)-propionamide is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-2-Amino-N-(1-pyridin-2-yl-ethyl)-propionamide, also referred to as 2-amino-N-propan-2-yl-N-(1-pyridin-2-ylmethyl)propanamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a propanamide backbone with an amino group and a pyridine ring, which contribute to its unique reactivity and biological activity. The presence of these functional groups allows for various chemical transformations and interactions with biological targets.
| Feature | Description |
|---|---|
| Amine Group | Enhances solubility and interaction with biological molecules. |
| Propanamide Moiety | Provides structural stability and potential for hydrogen bonding. |
| Pyridine Ring | Facilitates interaction with enzymes and receptors. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's mechanism involves:
- Enzyme Inhibition : It has shown potential in inhibiting various enzymes, which may lead to therapeutic effects against certain diseases.
- Receptor Binding : The pyridine ring enhances binding affinity to receptors involved in pain and inflammation pathways, indicating analgesic properties.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria.
Biological Activity Findings
Recent studies have demonstrated that this compound possesses several notable biological activities:
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. For instance, it was found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM for different strains .
Analgesic Effects
In vivo studies have shown that the compound can act as an analgesic agent in neuropathic pain models. For example, it demonstrated dose-dependent efficacy with an effective dose (ED50) of 0.9 mg/Kg in rat models, indicating its potential as a pain management therapy .
Anticancer Potential
The compound's structure suggests possible anticancer activity, particularly through its ability to interact with cellular pathways involved in tumor growth and proliferation. Further investigation into its effects on cancer cell lines is warranted to elucidate this potential.
Case Studies
Several case studies have highlighted the compound's effectiveness across different applications:
- Antibacterial Efficacy : A study evaluating the antibacterial activity of various derivatives, including this compound, found that it significantly inhibited bacterial growth compared to control compounds .
- Pain Management Trials : In a trial assessing analgesic properties, the compound was administered to rats suffering from neuropathic pain, resulting in significant pain relief without observable side effects like sedation or decreased locomotion .
- Cancer Cell Line Studies : Preliminary tests on cancer cell lines indicated that this compound could inhibit cell proliferation, suggesting further exploration into its use as an anticancer agent is necessary.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-(1-pyridin-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(11)10(14)13-8(2)9-5-3-4-6-12-9/h3-8H,11H2,1-2H3,(H,13,14)/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBBHWHNZNXGDW-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(C)C1=CC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














